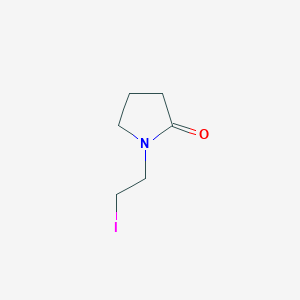

1-(2-Iodoethyl)-2-pyrrolidinone

Description

1-(2-Iodoethyl)-2-pyrrolidinone (CAS: 713521-27-8) is a halogenated derivative of 2-pyrrolidinone, characterized by an iodoethyl substituent at the nitrogen atom. Its molecular formula is C₆H₁₀INO, with a molecular weight of 239.06 g/mol. The compound is synthesized via a Finkelstein reaction from the corresponding chloride precursor, though isolation by distillation has historically yielded impure samples due to decomposition risks . The iodine atom confers unique reactivity, making it valuable in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

1-(2-iodoethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10INO/c7-3-5-8-4-1-2-6(8)9/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRIGVXXWBHYKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)-2-pyrrolidinone can be synthesized through a tandem carbonylation/cyclization radical process. This involves the reaction of 1-(2-iodoethyl)indoles and pyrroles under specific conditions . The reaction typically requires the use of radical initiators such as azobisisobutyronitrile (AIBN) and tin hydride reagents like tributyltin hydride (Bu3SnH) under high pressure of carbon monoxide (CO) gas .

Industrial Production Methods: While specific industrial production methods for 1-(2-Iodoethyl)-2-pyrrolidinone are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodoethyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Radical Initiators: Azobisisobutyronitrile (AIBN) and tributyltin hydride (Bu3SnH) are commonly used in radical reactions involving this compound.

Solvents: Common solvents include dichloromethane and toluene.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- 1-(2-Iodoethyl)-2-pyrrolidinone serves as an intermediate in the synthesis of complex organic molecules. Its ability to participate in radical reactions makes it valuable in the construction of diverse chemical architectures. The iodine atom can facilitate nucleophilic substitutions and radical generation, essential for creating various derivatives.

-

Medicinal Chemistry

- The compound is explored for its potential use in developing pharmaceuticals, particularly as a precursor for radioiodinated compounds used in diagnostic imaging and therapeutic applications. Its structure allows for modifications that can lead to biologically active derivatives.

-

Biological Studies

- In biological research, 1-(2-Iodoethyl)-2-pyrrolidinone is utilized to modify biological molecules and investigate biochemical pathways. Its reactivity enables the study of enzyme mechanisms and interactions, contributing to our understanding of metabolic processes.

Study 1: Organic Synthesis Applications

In a study focusing on the synthesis of pyrrolidinone derivatives, 1-(2-Iodoethyl)-2-pyrrolidinone was used as a key intermediate. The research demonstrated its effectiveness in generating complex structures through various reaction pathways, including nucleophilic substitution reactions that leverage the iodine atom's reactivity.

Study 2: Medicinal Chemistry Insights

Research highlighted the potential of 1-(2-Iodoethyl)-2-pyrrolidinone in developing radioiodinated compounds for cancer diagnostics. The study found that derivatives synthesized from this compound exhibited promising biological activity against tumor cells, indicating its utility in oncology.

A study investigating the effects of 1-(2-Iodoethyl)-2-pyrrolidinone on enzyme activity revealed that it could modulate specific biochemical pathways. The compound was shown to interact with key enzymes involved in metabolic regulation, suggesting its potential role in therapeutic applications aimed at metabolic disorders.

Data Summary

| Application Area | Observations | Key Findings |

|---|---|---|

| Organic Synthesis | Effective intermediate for complex molecule synthesis | Facilitates nucleophilic substitutions |

| Medicinal Chemistry | Potential precursor for radioiodinated compounds | Active against tumor cells |

| Biological Studies | Modulates enzyme activity | Influences metabolic pathways |

Mechanism of Action

The mechanism of action of 1-(2-Iodoethyl)-2-pyrrolidinone involves its ability to participate in radical reactions, where the iodine atom plays a crucial role in the formation of reactive intermediates. These intermediates can then undergo various transformations, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Similar 2-Pyrrolidinone Derivatives

Halogenated Analogs

1-(2-Chloroethyl)-2-pyrrolidinone (CAS: 51333-90-5)

- Molecular Formula: C₆H₁₀ClNO

- Molecular Weight : 163.61 g/mol

- Synthesis: Typically prepared via nucleophilic substitution of 2-pyrrolidinone with chloroethyl halides.

- Key Differences: The chloro derivative has a lower molecular weight and reduced steric hindrance compared to the iodo analog. It is less reactive in cross-coupling reactions due to weaker C–Cl vs. C–I bonds. No direct pharmacological data are reported, but chlorinated pyrrolidinones are intermediates in anticonvulsant drug synthesis .

1-(2-Bromoethyl)-2-pyrrolidinone

- Molecular Formula: C₆H₁₀BrNO

- Molecular Weight : 208.06 g/mol

- Reactivity: Bromine offers intermediate reactivity between chlorine and iodine, useful in Suzuki-Miyaura couplings.

Amino and Hydroxyethyl Derivatives

1-(2-Aminoethyl)-2-pyrrolidinone (CAS: 53-70-3)

- Molecular Formula : C₆H₁₂N₂O

- Molecular Weight : 128.17 g/mol

- Applications: Acts as a precursor for neuroactive compounds. Derivatives like 1-(β-hydroxy-γ-aminopropyl)-2-pyrrolidinone exhibit antiarrhythmic effects, reducing ventricular fibrillation in animal models .

1-(2-Hydroxyethyl)-2-pyrrolidinone (CAS: 3445-11-2)

Alkynyl and Aryl-Substituted Derivatives

1-(2-Phenylethynyl)-2-pyrrolidinone

- Molecular Formula: C₁₂H₁₁NO

- Molecular Weight : 185.22 g/mol

- Synthesis: Prepared via Sonogashira coupling; used in asymmetric synthesis to generate keteniminium ions. Melting point: 49–50°C; boiling point: ~302°C .

1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone (CAS: 1022931-60-7)

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Pharmacological Profiles

Biological Activity

1-(2-Iodoethyl)-2-pyrrolidinone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-(2-Iodoethyl)-2-pyrrolidinone contains a pyrrolidinone ring with an iodine substituent at the 2-position. This structure is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of 1-(2-Iodoethyl)-2-pyrrolidinone can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is essential in pathways regulating cell growth and apoptosis.

- Targeting Tyrosine Kinase Receptors : Research indicates that derivatives of pyrrolidinones can act as multi-target inhibitors of tyrosine kinase receptors, which are pivotal in cancer progression .

Biological Activity Overview

The compound exhibits a range of biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines through apoptosis induction. |

| Antimicrobial | Demonstrates activity against Gram-positive and Gram-negative bacteria, potentially through membrane disruption. |

| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines and pathways. |

| Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress and excitotoxicity. |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of pyrrolidinones, including those with halogen substituents like iodine, showed significant anti-proliferative effects on cancer cells. Compounds similar to 1-(2-Iodoethyl)-2-pyrrolidinone were evaluated for their ability to inhibit cell proliferation in various cancer models, revealing a favorable selective index compared to standard treatments .

- Antimicrobial Efficacy : Research on pyrrolidine derivatives highlighted their effectiveness against bacterial strains such as E. coli and S. aureus. The presence of the iodine atom is believed to enhance the compound's membrane-disrupting capabilities, leading to increased antibacterial activity .

- Neuroprotective Effects : In vitro studies indicated that 1-(2-Iodoethyl)-2-pyrrolidinone could protect neuronal cells from oxidative damage, suggesting potential applications in treating neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The SAR studies emphasize the importance of the iodine substituent in enhancing the biological potency of pyrrolidinones:

- Compounds with varying alkyl groups on the nitrogen atom showed different levels of activity, indicating that both steric and electronic properties play critical roles.

- The introduction of halogens (like iodine) has been associated with increased lipophilicity, which may enhance cellular uptake and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.